molecular formula C20H23N3O5S B2981444 N-[3-[2-acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 710986-19-9

N-[3-[2-acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No. B2981444
CAS RN: 710986-19-9
M. Wt: 417.48
InChI Key: WKTPQNSJBRLGTQ-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenylacetonitrile derivative with a suitable sulfonamide. The acetyl group could be introduced via an acylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with a 3,4-dihydropyrazol-5-yl group. The 3,4-dihydropyrazol-5-yl group is further substituted with a 3,4-dimethoxyphenyl group and an acetyl group .


Chemical Reactions Analysis

As a sulfonamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in nucleophilic substitution reactions, or the acetyl group could be hydrolyzed under acidic or basic conditions .

Scientific Research Applications

Synthesis Techniques

  • Synthesis of 2,5-Disubstituted 3-(Phenylsulfonyl)pyrrolidines : Demonstrates a method for producing ketones and subsequently 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines through cyclisation reactions, which could be relevant to synthesizing complex sulfonamide structures (Craig, Jones, & Rowlands, 2000).

Interaction Studies

  • Effects of Temperature and Concentration on Methyl Acetate and Quinoxaline Derivatives : Explores the volumetric and acoustic properties of methyl acetate in solutions with quinoxaline derivatives, which could be analogous to studying interactions involving complex sulfonamides (Raphael, Bahadur, & Ebenso, 2015).

Pharmacological Potential

  • Novel Pyrazole Derivatives Bearing Sulfonamide Moieties : Investigation of anti-inflammatory and antimicrobial activities of 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives, which share a similarity in chemical structure with your compound, showing promising biological activities (Keche et al., 2012).

Future Directions

The future research directions for this compound could include studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-[3-[2-acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-13(24)23-18(15-8-9-19(27-2)20(11-15)28-3)12-17(21-23)14-6-5-7-16(10-14)22-29(4,25)26/h5-11,18,22H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTPQNSJBRLGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

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